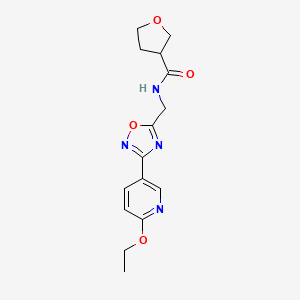

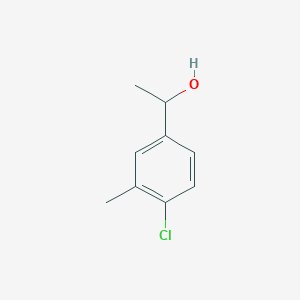

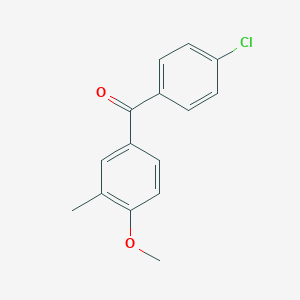

![molecular formula C19H20N2O B2876941 1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride CAS No. 367251-32-9](/img/structure/B2876941.png)

1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride

説明

“1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride” is a compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They exhibit various biologically vital properties and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Fischer indole synthesis is a common method that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions . This reaction can be catalyzed by Brønsted acids such as HCl, H2SO4, polyphosphoric acid, and p-toluenesulfonic acid or Lewis acids such as boron trifluoride, zinc chloride, and aluminium chloride .Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .科学的研究の応用

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of pyrido[3,4-b]indole and its derivatives offers valuable insights into the manipulation of this scaffold for various applications. For example, Molina and Fresneda (1988) explored the iminophosphorane-mediated annelation of pyridine or pyrimidine rings into an indole ring, creating a pathway for synthesizing β-, γ-carbolines, and pyrimido[4,5-b]indole derivatives (Molina & Fresneda, 1988). This method demonstrates the versatility of the indole core structure in generating complex heterocyclic systems, which can be applied to the synthesis of compounds like 1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride for research purposes.

Potential Biological Activities

The biological activities of pyrido[3,4-b]indole derivatives have been a subject of interest. Nguyen et al. (1990) synthesized and tested a series of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles for antitumor activity, unveiling a promising class of antineoplastic agents (Nguyen et al., 1990). These findings suggest that structural relatives of this compound might also exhibit significant biological properties, warranting further exploration in drug development and chemotherapeutic research.

Antioxidant and Cytotoxicity Studies

The Maillard reaction, a method of chemical synthesis, has been used to create β-carboline antioxidants, including various 6-methoxytetrahydro-β-carboline derivatives. Goh et al. (2015) investigated these derivatives for their antioxidant and cytotoxicity properties, revealing moderate antioxidant activities and mild toxicity at effective concentrations (Goh et al., 2015). This research indicates the potential of this compound and its derivatives in contributing to antioxidant research and its application in mitigating oxidative stress-related conditions.

作用機序

Target of Action

The primary targets of indole derivatives, such as 1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride, are often various receptors in the body . Indole scaffold has been found in many of the important synthetic drug molecules which bind with high affinity to these receptors . This compound may also show more potency and selectivity against human tumor cell lines (NCI-60) and significant inhibitory activity towards renal cancer cells (A498) .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes in the body. The compound binds to its target receptors, initiating a series of biochemical reactions . The exact nature of these interactions and the resulting changes can vary depending on the specific targets and the physiological context.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, they can influence the production of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants . They can also impact the pathways involved in cancer progression .

Result of Action

The result of the compound’s action can be diverse, depending on its targets and the biochemical pathways it affects. For instance, it can exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . In the context of cancer, it can inhibit the growth and proliferation of tumor cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, factors like the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual can impact the compound’s action .

将来の方向性

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of a variety of indole derivatives has created interest among researchers . Future research may focus on the development of novel indole derivatives with enhanced biological activities and the exploration of their potential therapeutic applications .

生化学分析

Biochemical Properties

1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is essential for developing new therapeutic agents . The interactions often involve binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound has been reported to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities, which are mediated through its interactions with specific biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their activity . These interactions can result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . These interactions can affect the compound’s metabolic flux and the levels of metabolites produced. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, indole derivatives can be transported across cell membranes by specific transporters, affecting their intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the cytoplasm, nucleus, or mitochondria, where they exert their biological effects .

特性

IUPAC Name |

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O.ClH/c1-2-22-14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19;/h3-10,18,20-21H,2,11-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKRFLONNFHPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367251-32-9 | |

| Record name | 1H-Pyrido[3,4-b]indole, 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367251-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

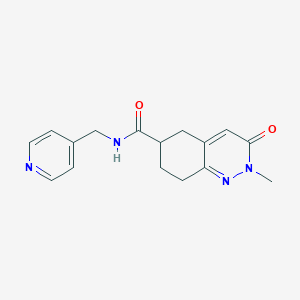

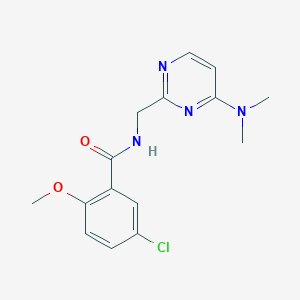

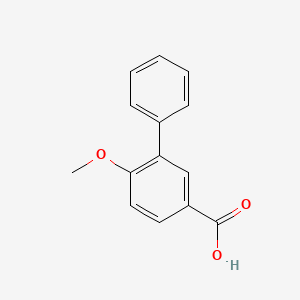

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)

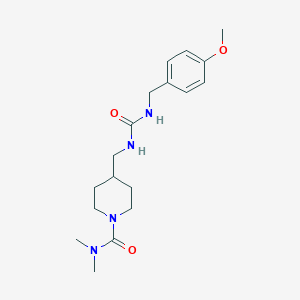

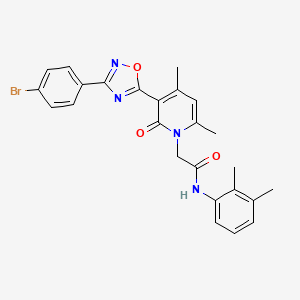

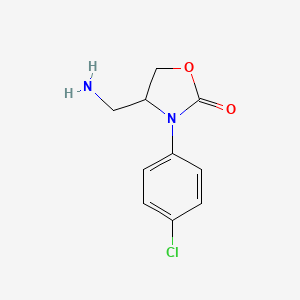

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2876871.png)

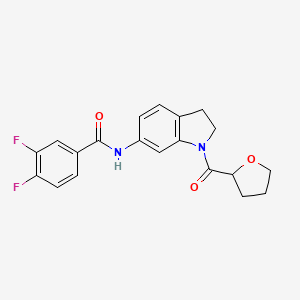

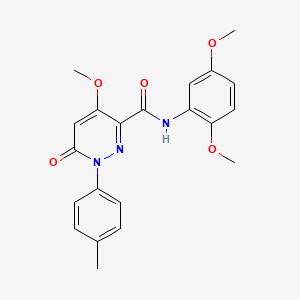

![4-(8-((2,6-Difluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2876881.png)